3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide
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Overview
Description
“3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen) and three carbon atoms . Oxazole derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents, and C-2 arylation in nonpolar solvents . Other methods include the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The molecular structure of “3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide” includes an oxazole ring, a methyl group attached to the 5-position of the oxazole ring, a 3-chloropropanamide group attached to the nitrogen of the oxazole ring . The molecular formula is CHClNO .Chemical Reactions Analysis
Oxazole derivatives can undergo a variety of chemical reactions. For example, they can be arylated at both the C-5 and C-2 positions . They can also react with aromatic aldehydes to give 5-aryloxazoles .Scientific Research Applications
Synthesis of Indole Derivatives
This compound could be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biological Potential of Indole Derivatives
The compound could be used to create indole derivatives with various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Anti-Inflammatory and Analgesic Activities
Specific derivatives of the compound have shown anti-inflammatory and analgesic activities . For example, compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed these activities along with a low ulcerogenic index .
Covalently Immobilized Polysaccharide-Based Chiral Selectors
There is a perception that covalently immobilized polysaccharide-based chiral selectors have limited flexibility and this may adversely affect their enantiomer-resolving/recognition ability . This compound could potentially be used to improve the flexibility and performance of these selectors.
Mechanism of Action
The mechanism of action of oxazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many oxazole derivatives have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Safety and Hazards
The safety and hazards associated with “3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide” would depend on its specific structure and properties. Some chemicals are considered hazardous by the OSHA Hazard Communication Standard and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
The future directions for research on “3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide” and other oxazole derivatives could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in medicinal chemistry .
properties
IUPAC Name |
3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-5-4-6(10-12-5)9-7(11)2-3-8/h4H,2-3H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWJBOVWCLRCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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